molecular formula C15H17NO2 B12562163 N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide CAS No. 189948-13-8

N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide

Katalognummer: B12562163
CAS-Nummer: 189948-13-8
Molekulargewicht: 243.30 g/mol
InChI-Schlüssel: UJEZFIPXZHBPOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide is a chemical compound known for its unique structure and properties It features a naphthalene ring substituted with a hydroxyl group at the 7th position and an amide group at the 1st position, attached to a 2,2-dimethylpropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide typically involves the reaction of 7-hydroxynaphthalene-1-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 7-oxo-naphthalene-1-carboxylic acid.

    Reduction: Formation of N-(7-aminonaphthalen-1-yl)-2,2-dimethylpropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(7-Hydroxynaphthalen-1-yl)acetamide
  • N-(7-Hydroxynaphthalen-1-yl)benzamide
  • N-(7-Hydroxynaphthalen-1-yl)formamide

Uniqueness

N-(7-Hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide is unique due to the presence of the 2,2-dimethylpropanamide moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

189948-13-8

Molekularformel

C15H17NO2

Molekulargewicht

243.30 g/mol

IUPAC-Name

N-(7-hydroxynaphthalen-1-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C15H17NO2/c1-15(2,3)14(18)16-13-6-4-5-10-7-8-11(17)9-12(10)13/h4-9,17H,1-3H3,(H,16,18)

InChI-Schlüssel

UJEZFIPXZHBPOE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NC1=CC=CC2=C1C=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.